(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Description
(1S)-N-Prop-2-ynyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a propargyl group. Its molecular formula is C₁₂H₁₄ClN, with a molecular weight of 207.70 g/mol (monoisotopic mass: 207.0816) . The compound is enantiomerically pure, with the (1S)-configuration critical for its biological activity. It is a key intermediate in the synthesis of (S)-Rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease treatment .
Synthesis typically involves stereoselective alkylation of (S)-1-aminoindan with propargyl bromide, followed by hydrochloride salt formation. The compound’s crystal structure and stereochemical purity are often confirmed via X-ray diffraction (SHELX software) and chiral HPLC .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m0./s1 |
InChI Key |
SROCRRNUGWYRHJ-YDALLXLXSA-N |
Isomeric SMILES |
C#CCN[C@H]1CCC2=CC=CC=C12.Cl |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the 2,3-dihydro-1H-inden-1-amine backbone but differ in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Stereochemistry | Molecular Weight (g/mol) | Key Applications/Activity |
|---|---|---|---|---|---|
| (1S)-N-Prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl | C₁₂H₁₄ClN | Propargyl (-C≡CH) | (1S) | 207.70 | MAO-B inhibition (Parkinson’s) |
| 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine·HCl | C₁₃H₂₀ClN | 2-Methylpropan-2-amine | Racemic | 225.76 | Not specified (research compound) |
| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine·HCl | C₁₃H₂₀ClN | 5,6-Diethyl | Racemic | 225.76 | Bronchodilator (Indacaterol intermediate) |
| (R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine·HCl | C₉H₁₁ClFN | 7-Fluoro | (1R) | 187.64 | Neurological research |
| 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine·HCl | C₁₇H₂₀ClNO | 4-Methoxybenzyl | Racemic | 289.80 | GPCR ligand (US28 receptor) |
Key Differences and Research Findings
Substituent Effects on Bioactivity :
- The propargyl group in (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl enhances MAO-B selectivity due to its irreversible binding to the enzyme’s flavin cofactor . In contrast, 5,6-diethyl substitution (as in 5,6-diethyl-2,3-dihydro-1H-inden-2-amine·HCl) shifts activity toward β₂-adrenergic receptor agonism, making it a precursor for bronchodilators like indacaterol .
Stereochemical Influence :
- The (1S)-configuration is essential for (S)-Rasagiline’s MAO-B inhibition (IC₅₀ = 1–5 nM). The (1R)-enantiomer (e.g., (R)-7-fluoro-2,3-dihydro-1H-inden-1-amine·HCl) shows negligible MAO-B activity, highlighting enantioselectivity in drug design .
Synthetic Efficiency :
- Friedel-Crafts alkylation is a common strategy for introducing substituents (e.g., ethyl, methoxybenzyl) to the indene core, but regioselectivity varies. For example, 5,6-diethyl derivatives achieve >99% regioselectivity using acetyl chloride as both reagent and solvent , whereas methoxybenzyl-substituted analogs require multi-step protection/deprotection sequences (19–23% overall yield) .
Physicochemical Properties: Halogenated analogs (e.g., 4-bromo-2,3-dihydro-1H-inden-1-amine·HCl) exhibit higher lipophilicity (ClogP ~2.5) compared to non-halogenated derivatives (ClogP ~1.8), influencing blood-brain barrier permeability .
Critical Analysis of Evidence
- Biological Specificity : While (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl is well-characterized as a MAO-B inhibitor, other analogs (e.g., 4-methoxybenzyl derivatives) lack detailed mechanistic studies, limiting direct efficacy comparisons .
- Stereochemical Purity : Chiral HPLC and X-ray data (SHELX-refined structures) confirm enantiopurity for (1S)-configured compounds, but racemic mixtures (e.g., 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine·HCl) are common in early-stage research .
- Environmental Impact : Solvent-free Friedel-Crafts reactions (e.g., acetyl chloride as solvent) reduce waste in 5,6-diethyl derivative synthesis, aligning with green chemistry principles .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Confirm stereochemistry at the 1S position via coupling constants (e.g., J = 6–8 Hz for axial protons in the dihydroindenyl group) .
- HPLC : Monitor purity using reverse-phase methods (retention time: 8–10 min under gradient elution) .
- Mass Spectrometry : Validate molecular weight (207.7 g/mol) via ESI-MS in positive ion mode .
How does this compound inhibit monoamine oxidase B (MAO-B), and what experimental models validate its neuroprotective potential?
Advanced Research Focus
The compound acts as a competitive MAO-B inhibitor (IC₅₀ ~50 nM) by binding to the flavin adenine dinucleotide (FAD) cofactor site, preventing degradation of dopamine and phenethylamine. In vitro models use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂), where pretreatment with 10 µM compound reduces apoptosis by 40% (measured via caspase-3 assays). In vivo validation employs MPTP-induced Parkinson’s disease models in mice, showing 30% improvement in motor function .
How should researchers reconcile conflicting data on its antimicrobial activity versus efficacy in eukaryotic systems?
Advanced Research Focus
While the compound shows moderate antibacterial activity (MIC = 32 µg/mL against E. coli), its eukaryotic cytotoxicity (IC₅₀ = 5 µM in HeLa cells) limits therapeutic utility. Researchers must differentiate off-target effects by:
- Conducting counter-screens against human cell lines (e.g., HEK293) to assess selectivity.
- Using proteomic profiling to identify kinase targets (e.g., JNK1 inhibition) that may drive cytotoxicity .
What strategies are recommended for modifying the indenyl scaffold to enhance target selectivity?
Q. Advanced Research Focus
- Halogenation : Substitution at the 5-position with bromine or iodine increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- Stereochemical tuning : The (1S) configuration enhances MAO-B binding affinity by 10-fold compared to (1R), as shown by molecular docking (Glide XP score: −9.2 vs. −7.1) .
How can researchers prioritize neuroprotective vs. anticancer applications given overlapping mechanistic pathways?
Advanced Research Focus
Dose-dependent effects are critical:
- Neuroprotection : Low doses (1–10 µM) activate Nrf2/ARE pathways, reducing oxidative stress.
- Anticancer activity : High doses (>20 µM) induce ROS-mediated apoptosis via p53 activation. Dual applications require pharmacokinetic studies to define therapeutic windows .
What formulation challenges arise from the hydrochloride salt’s solubility profile?
Advanced Research Focus
The hydrochloride salt improves aqueous solubility (15 mg/mL in PBS) but exhibits pH-dependent stability. For in vivo studies:
- Use buffered solutions (pH 4–5) to prevent freebase precipitation.
- Encapsulation in PEG-PLGA nanoparticles (size: 120 nm) enhances bioavailability by 3-fold in rodent models .
What in vitro assays best predict in vivo efficacy for neurodegenerative disease models?
Q. Advanced Research Focus
- Primary neuron cultures : Measure synaptic density (via synaptophysin immunostaining) after Aβ₁₋₄₂ exposure.
- Microglial activation assays : Quantify TNF-α suppression (ELISA) to assess anti-inflammatory effects .
How do molecular docking studies inform its interaction with MAO-B versus other kinases?
Advanced Research Focus
Docking (AutoDock Vina) reveals a hydrogen bond between the protonated amine and Tyr435 of MAO-B, while hydrophobic interactions with Leu164 stabilize binding. In contrast, weaker affinity for JNK1 (ΔG = −7.8 kcal/mol) correlates with reduced off-target effects .
What experimental evidence supports stereochemistry-dependent biological activity?
Advanced Research Focus
The (1S) enantiomer shows 10-fold higher MAO-B inhibition than (1R) in vitro. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, and circular dichroism (CD) confirms absolute configuration. In vivo, (1S) reduces dopamine depletion by 50% in MPTP models, while (1R) shows no effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
